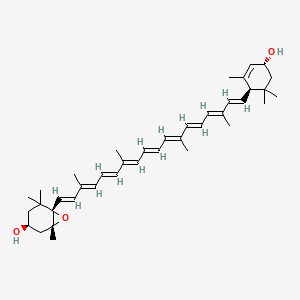

Lutein 5,6-epoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lutein 5,6-epoxide is an epoxycarotenol derivative of lutein. It has a role as a plant metabolite. It derives from a lutein.

Lutein 5, 6-epoxide, also known as taraxanthin, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. Thus, lutein 5, 6-epoxide is considered to be an isoprenoid lipid molecule. Lutein 5, 6-epoxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, lutein 5, 6-epoxide is primarily located in the membrane (predicted from logP) and cytoplasm. Lutein 5, 6-epoxide can be converted into lutein. Outside of the human body, lutein 5, 6-epoxide can be found in a number of food items such as swamp cabbage, dandelion, garden tomato (var. ), and rice. This makes lutein 5, 6-epoxide a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

Biological Activities

1.1 Anti-inflammatory Effects

Lutein 5,6-epoxide has demonstrated significant anti-inflammatory properties. A study highlighted that this compound reduces the activation of primary sensory neurons and macrophages, which are crucial in inflammatory responses. Specifically, treatment with this compound resulted in decreased IL-1β release from macrophages and reduced neuron activation in response to inflammatory stimuli .

Table 1: Effects of this compound on Inflammatory Markers

| Concentration (µM) | Neuron Activation (%) | IL-1β Release (pg/mL) |

|---|---|---|

| Control | 26.1 | 100 |

| 3 | 11.14 | 80 |

| 10 | 3.1 | 50 |

| 100 | 4.8 | 20 |

Photoprotection

2.1 Role in Plant Physiology

This compound plays a critical role in the photoprotection of plants. It is involved in the xanthophyll cycle, where it can be converted to lutein under high light conditions to protect plants from photodamage . This conversion is essential for maintaining photosynthetic efficiency and preventing oxidative stress.

Case Study: Cuscuta reflexa

Research on the parasitic plant Cuscuta reflexa showed that it contains high levels of this compound, which undergoes light-dependent conversions that enhance its survival and adaptation to variable light conditions . The study demonstrated that both lutein and this compound serve as substrates for de-epoxidation processes that are vital for the plant's response to light.

Nutritional Applications

3.1 Functional Foods

The incorporation of this compound into functional food products is gaining interest due to its health benefits. As a potent antioxidant, it may help mitigate oxidative stress-related diseases . Its potential as a dietary supplement is being explored to enhance eye health and reduce the risk of age-related macular degeneration.

Table 2: Potential Health Benefits of this compound

| Health Benefit | Mechanism of Action |

|---|---|

| Antioxidant Activity | Scavenges free radicals |

| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines |

| Eye Health | Protects retinal cells from oxidative damage |

Análisis De Reacciones Químicas

Acid-Catalyzed Hydrolysis and Rearrangement

Lutein 5,6-epoxide undergoes acid-catalyzed hydrolysis, leading to the formation of trihydroxy derivatives. This reaction proceeds via ring-opening mechanisms that depend on the stereochemistry of the epoxide and reaction conditions:

Reaction Mechanism

-

Protonation : The epoxide oxygen is protonated, forming an oxonium intermediate.

-

Nucleophilic Attack : Water or hydroxide attacks the electrophilic carbon (C5 or C6), breaking the epoxide ring.

-

Configuration Outcomes :

Products

| Product | Structure | Conditions | Source |

|---|---|---|---|

| 3,5,6-Trihydroxy-β-end | (3S,5S,6R) or (3S,5R,6S) | H<sup>+</sup> (HCl) | |

| 6-Epikarpoxanthin | (3S,5R,6R) | Acidic silica gel |

This reaction is critical for diagnosing 5,6-epoxides via a hypsochromic shift (~20 nm per epoxide group) .

Enzymatic Interconversion in the Lutein-Epoxide Cycle

Lx participates in a metabolic cycle with lutein (L), mediated by violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZE) .

Key Features

-

Light Dependency : VDE activates under high light, converting Lx to L; ZE reverses this in low light.

-

Substrate Specificity : Not all plants exhibit this cycle, suggesting evolutionary divergence in enzyme affinity .

Functional Role

| Process | Enzyme | Role in Photoprotection |

|---|---|---|

| Epoxidation (L → Lx) | ZE | Energy dissipation in shade |

| De-epoxidation (Lx → L) | VDE | Quenching of excess excitation |

Comparative Analysis of Reaction Pathways

The table below contrasts acid-catalyzed and enzymatic pathways:

| Parameter | Acid-Catalyzed Hydrolysis | Enzymatic Cycle |

|---|---|---|

| Catalyst | H<sup>+</sup> | VDE/ZE |

| Stereoselectivity | Mixed (C6 inversion/retention) | Highly stereospecific |

| Primary Products | Trihydroxy derivatives | Lutein or Lx |

| Biological Role | Diagnostic/structural studies | Photoprotection and energy balance |

Structural Rearrangements in Non-Polar Media

Exposure to acidic silica gel during chromatography induces rearrangements, forming five-membered ring derivatives (e.g., cyclolycopene epoxides) . These products mirror reactivity observed in lutein epoxides, suggesting conserved mechanisms across carotenoids.

Propiedades

Número CAS |

28368-08-3 |

|---|---|

Fórmula molecular |

C40H56O3 |

Peso molecular |

584.9 g/mol |

Nombre IUPAC |

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-25,34-36,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35-,36-,39+,40-/m0/s1 |

Clave InChI |

DYUUPIKEWLHQGQ-FJOIUHRLSA-N |

SMILES |

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)(C)C)O |

SMILES isomérico |

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O |

SMILES canónico |

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)(C)C)O |

Key on ui other cas no. |

28368-08-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.